1H-Imidazole-2-carboxamide
Overview
Description
1H-Imidazole-2-carboxamide is a heterocyclic compound that features an imidazole ring with a carboxamide group at the second position. Imidazoles are known for their significant role in various biological processes and their presence in many pharmacologically active molecules. The imidazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
1H-Imidazole-2-carboxamide is a derivative of imidazole, a heterocyclic compound that is a key component in many biologically active molecules . The presence of the carboxamide moiety in imidazole derivatives allows for hydrogen bonding with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Mode of Action
It is known that the carboxamide moiety in imidazole derivatives can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity . This interaction could lead to changes in the function of these enzymes and proteins, affecting various biological processes.
Biochemical Pathways
For instance, it is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . The imidazole moiety is also involved in the biosynthesis of histidine and purines .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that the synthesis of imidazoles can be influenced by various factors, including temperature and humidity .
Biochemical Analysis
Biochemical Properties
1H-Imidazole-2-carboxamide, like other imidazoles, can interact with a variety of enzymes and proteins through hydrogen bonds, often inhibiting their activity . The presence of a carboxamide moiety in imidazole derivatives is known to enhance these interactions .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Imidazole moieties are known to be part of some natural products such as histidine, purine, histamine, and DNA-based structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carboxamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions can lead to the formation of the imidazole ring. The reaction typically proceeds through a series of steps including addition, proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of high-throughput methods and continuous flow reactors to ensure efficient production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid, while reduction could produce imidazole-2-carboxaldehyde.
Scientific Research Applications
1H-Imidazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: It has been investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
1H-Imidazole-2-carboxamide can be compared with other imidazole derivatives such as:
1H-Imidazole-4-carboxamide: Similar structure but with the carboxamide group at the fourth position.
1H-Imidazole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
1H-Imidazole-2-thiol: Features a thiol group at the second position.
Uniqueness: this compound is unique due to its specific positioning of the carboxamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1H-imidazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIZONYLXCOHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936431 | |
Record name | 1H-Imidazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16093-82-6, 80658-49-7 | |
Record name | 1H-Imidazole-2-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016093826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazolecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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